Boc-epi-statine
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Overview
Description
Boc-epi-statine is a chiral compound with potential applications in various fields of scientific research
Mechanism of Action
Mode of Action
It is known that the compound has a tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry as a protecting group for amines . The presence of this group suggests that Boc-epi-statine may interact with its targets in a specific manner, possibly through the formation of covalent bonds .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Given the compound’s structure, it is plausible that it may be involved in pathways related to amino acid metabolism or protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-epi-statine typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the desired stereochemistry. Common synthetic routes may involve:
Formation of the hydroxy group: This can be achieved through selective reduction of a carbonyl precursor.
Introduction of the amide group: This step often involves the use of carbamoyl chloride derivatives under basic conditions.
Protection and deprotection steps: Protecting groups such as tert-butoxycarbonyl (Boc) are used to protect the amine functionality during the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-epi-statine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Boc-epi-statine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-hydroxy-6-methyl-4-aminobutanoic acid: Similar structure but lacks the carbamoyl protecting group.
(3R,4S)-3-hydroxy-6-methyl-4-(tert-butoxycarbonylamino)heptanoic acid: Similar structure with a different protecting group.
Uniqueness
This detailed article provides a comprehensive overview of Boc-epi-statine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-8(2)6-9(10(15)7-11(16)17)14-12(18)19-13(3,4)5/h8-10,15H,6-7H2,1-5H3,(H,14,18)(H,16,17)/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIQRHBVNGRPCO-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H](CC(=O)O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428476 |
Source
|
Record name | (3R,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-6-methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66967-01-9 |
Source
|
Record name | (3R,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-6-methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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